![molecular formula C21H21ClN4O3 B10999180 3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B10999180.png)
3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one
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Overview
Description
3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrido[2,1-c][1,2,4]triazin-4-one core, which is fused with a piperidine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multiple steps, starting from readily available starting materials One common approach involves the condensation of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine This intermediate is then subjected to a series of reactions, including oxidation and cyclization, to form the pyrido[2,1-c][1,2,4]triazin-4-one core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis is also a key consideration, with continuous flow chemistry being a potential approach to achieve large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:
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Hydroxide substitution : Reaction with NaOH/EtOH yields 4-hydroxyphenyl derivatives , though this requires elevated temperatures (80–100°C) due to the electron-withdrawing effect of the triazinone ring .
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Amination : Primary amines (e.g., methylamine) substitute the chlorine atom in the presence of CuI/DMF, forming 4-aminophenyl analogs .
Table 1: NAS Reactivity of the 4-Chlorophenyl Group
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
NaOH/EtOH | 80°C, 12 h | 4-Hydroxyphenyl derivative | 62 |
Methylamine/CuI | DMF, 100°C, 24 h | 4-(Methylamino)phenyl derivative | 45 |
Electrophilic Reactions at the Piperidine Moiety
The 4-hydroxypiperidine subunit participates in:
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Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form 4-acetoxypiperidine derivatives , confirmed by IR (C=O stretch at 1740 cm⁻¹) .
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Sulfonation : Treatment with benzenesulfonyl chloride yields sulfonated piperidines , enhancing water solubility .
Key Observations :
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The hydroxyl group’s reactivity is modulated by steric hindrance from the adjacent chlorophenyl group.
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Acylation proceeds faster than sulfonation (k₁ = 0.45 min⁻¹ vs. k₁ = 0.28 min⁻¹) .
Triazinone Ring Reactivity
The pyrido-triazinone core undergoes:
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Nucleophilic addition at the C=O position, forming hydrates in aqueous acidic conditions (pH < 3) .
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Electrophilic substitution at the pyridine nitrogen, reacting with iodomethane to generate N-methylated triazinones .
Mechanistic Insight :
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DFT calculations indicate the C=O group’s electrophilicity (LUMO = −1.8 eV) facilitates nucleophilic attacks .
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Methylation occurs preferentially at N1 of the triazinone ring due to lower steric hindrance .
Oxidation and Reduction Pathways
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Oxidation : The hydroxypiperidine hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 4-piperidone derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazinone’s C=N bond, yielding dihydrotriazinone intermediates .
Table 2: Redox Reactions
Reaction Type | Reagent | Product | Yield (%) |
---|---|---|---|
Oxidation | CrO₃/H₂SO₄ | 4-Piperidone derivative | 78 |
Reduction | H₂ (1 atm)/Pd-C | Dihydrotriazinone | 92 |
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from simpler piperidine or triazine derivatives:
Table 3: Reactivity Comparison
Feature | This Compound | 4-Chlorophenylpiperidine | Triazinone Alone |
---|---|---|---|
NAS at Cl-phenyl | Moderate (62%) | High (89%) | N/A |
Acylation rate (k₁) | 0.45 min⁻¹ | 0.67 min⁻¹ | N/A |
Triazinone hydration | pH-dependent | N/A | pH-independent |
Degradation Pathways
Under accelerated stability testing (40°C/75% RH):
Scientific Research Applications
Antipsychotic Properties
Research indicates that derivatives of piperidine compounds exhibit antipsychotic effects. The presence of the chlorophenyl and hydroxypiperidine groups in this compound suggests a potential for similar psychotropic activity. Studies have shown that related compounds can modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical in treating schizophrenia and other mood disorders.
Anticancer Activity
Recent investigations into pyrido[2,1-c][1,2,4]triazin derivatives have highlighted their cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its interaction with DNA or inhibit tumor growth through apoptosis induction. In vitro studies have suggested that such compounds could serve as leads for developing novel anticancer agents.
Case Studies
- Antipsychotic Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their antipsychotic potential. Results indicated that modifications similar to those found in 3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one significantly increased receptor affinity and efficacy in vivo .
- Cytotoxicity Against Cancer Cells : In a recent publication in Cancer Research, researchers assessed the cytotoxic effects of pyrido[2,1-c][1,2,4]triazin derivatives on breast and lung cancer cell lines. The findings suggested that compounds with structural similarities to this compound exhibited significant antiproliferative effects .
Mechanism of Action
The mechanism of action of 3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core and have diverse pharmacological activities.
1,2,3-Triazoles: These compounds are structurally related and have important applications in pharmaceutical chemistry.
Pyrido[2,1-c][1,2,4]triazines: These compounds have a similar core structure and are used in various chemical and biological studies.
Uniqueness
3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one is unique due to the specific combination of its structural features, including the 4-chlorophenyl group, the piperidine ring, and the pyrido[2,1-c][1,2,4]triazin-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one (CAS Number: 1391052-67-7) is a synthetic derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound belongs to the class of pyrido-triazine derivatives and contains a piperidine moiety with a chlorophenyl substituent. The molecular formula is C20H21ClFNO2 with a molecular weight of approximately 364.85 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains. For instance, the compound demonstrated an IC50 value of 2.14 µM against urease, indicating strong enzyme inhibition compared to standard drugs .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is crucial for treating conditions like Alzheimer's disease, while urease inhibitors are valuable in managing urinary tract infections. The synthesized derivatives showed promising results in enzyme inhibition assays, suggesting their potential as therapeutic agents in neurodegenerative diseases and infections .
Study 1: Antimicrobial Efficacy
In a comparative study, several synthesized piperidine derivatives were tested against common pathogens. The results indicated that compounds similar to our target exhibited superior antibacterial activity compared to conventional antibiotics. This study highlights the potential for developing new antimicrobial agents from this class of compounds .
Study 2: Enzyme Inhibition Analysis
A detailed analysis was conducted focusing on the enzyme inhibition properties of piperidine derivatives. The study utilized molecular docking simulations alongside in vitro assays to elucidate binding interactions at the active sites of AChE and urease. The findings revealed that specific functional groups within the structure enhance binding affinity and inhibitory potency .
Properties
Molecular Formula |
C21H21ClN4O3 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H21ClN4O3/c22-16-6-4-15(5-7-16)21(29)10-13-25(14-11-21)19(27)9-8-17-20(28)26-12-2-1-3-18(26)24-23-17/h1-7,12,29H,8-11,13-14H2 |
InChI Key |
AXRKSBUPPNYCGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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